Bentazone

Catalog No.
S520777
CAS No.
25057-89-0
M.F
C10H12N2O3S
M. Wt
240.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bentazone

CAS Number

25057-89-0

Product Name

Bentazone

IUPAC Name

2,2-dioxo-3-propan-2-yl-1H-2λ6,1,3-benzothiadiazin-4-one

Molecular Formula

C10H12N2O3S

Molecular Weight

240.28 g/mol

InChI

InChI=1S/C10H12N2O3S/c1-7(2)12-10(13)8-5-3-4-6-9(8)11-16(12,14)15/h3-7,11H,1-2H3

InChI Key

ZOMSMJKLGFBRBS-UHFFFAOYSA-N

SMILES

CC(C)N1C(=O)C2=CC=CC=C2NS1(=O)=O

Solubility

0.00 M
In water, 500 mg/L at 20 °C
In water 570 mg/L (pH 7, 20 °C)
In acetone 1507, ethanol 861, ethyl acetate 650, diethyl ether 616, chloroform 180, benzene 33, cyclohexane 0.2 (all in g/kg, 20 °C)
Solubility at 20 °C in xylene <1 g/100g; cyclohexanone approx 18 g/100g
Solubility in water: none

Synonyms

Bentazone; EPA Pesticide Chemical Code 275200; BAS 351-07H;

Canonical SMILES

CC(C)N1C(=O)C2=CC=CC=C2NS1(=O)=O

Description

The exact mass of the compound Bentazon is 240.0569 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 min water, 500 mg/l at 20 °cin water 570 mg/l (ph 7, 20 °c)in acetone 1507, ethanol 861, ethyl acetate 650, diethyl ether 616, chloroform 180, benzene 33, cyclohexane 0.2 (all in g/kg, 20 °c)solubility at 20 °c in xylene <1 g/100g; cyclohexanone approx 18 g/100gsolubility in water: none. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazides - Benzothiadiazines - Supplementary Records. It belongs to the ontological category of benzothiadiazine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Bentazone is a selective post-emergence herbicide primarily used for controlling broadleaf weeds and sedges in various crops, including beans, rice, corn, peanuts, and mint. Its chemical structure is identified as 3-isopropyl-1H-2,1,3-benzothiadiazine-4(3H)-one-2,2-dioxide, with the Chemical Abstracts Service number 25057-89-0. Bentazone acts by inhibiting photosynthesis through the irreversible blockage of the photosynthetic electron transport chain, which ultimately leads to the death of the target plants .

Bentazon acts as a contact herbicide, meaning it disrupts cellular processes upon direct contact with weed foliage []. The mechanism involves inhibiting photosynthesis, a vital plant process for converting light energy into chemical energy. Bentazon binds to a protein complex in photosystem II within the plant chloroplasts, hindering its ability to utilize sunlight for energy production []. This ultimately disrupts plant growth and leads to weed death.

Mode of Action and Impact on Plants

  • Photosynthesis Inhibition

    Bentazon acts as a contact herbicide, disrupting photosynthesis in susceptible plants. It disrupts the flow of electrons within the chloroplast, hindering their ability to convert sunlight into energy (). Visible damage appears on leaves within hours to weeks of application, depending on species and dosage ().

  • Oxidative Stress

    Research suggests bentazon application triggers oxidative stress in targeted weeds. This stress results from an imbalance between free radical production and the plant's antioxidant defenses. The increased free radicals damage proteins and cell membranes, leading to cell death in weeds ().

Bentazon Persistence and Degradation in the Environment

  • Soil Degradation: Studies have investigated bentazon's breakdown process in soil. Tillage practices and history of bentazon application can influence the degradation rate. Generally, bentazon breaks down within a few weeks to months, with factors like soil type and microbial activity impacting the exact timeframe ().

Bentazon and Crop Tolerance

  • Development of Herbicide-Tolerant Crops: Scientists are exploring ways to develop crop varieties tolerant to bentazon. This would allow for its use as a weed control solution without harming the desired crop. Research focuses on understanding bentazon metabolism in crops like soybean, with the goal of identifying tolerant cultivars or developing genetic modifications for tolerance ().

Bentazone is characterized by its relative chemical stability and low reactivity. It undergoes metabolic transformations primarily through hydroxylation of the benzothiadiazine ring. Key reactions involve the formation of metabolites such as 6-hydroxy-bentazone and 8-hydroxy-bentazone via enzymatic processes involving laccase and peroxidase in the presence of electron donor co-substrates like guaiacol . The herbicide can also be conjugated with monosaccharides or disaccharides at the nitrogen atom in its structure, leading to further degradation products that can be assimilated into natural compounds .

The biological activity of bentazone is primarily linked to its role as a herbicide. It selectively targets broadleaf weeds while having minimal effects on grasses. Its mode of action involves disrupting photosynthesis by blocking electron transport within photosystem II, which is crucial for energy production in plants . Additionally, bentazone is moderately toxic to non-target organisms such as birds and aquatic life, indicating a need for careful management when applied in agricultural settings .

Bentazone is synthesized through various chemical processes involving thiadiazine derivatives. The synthesis typically includes:

  • Formation of the benzothiadiazine ring: This involves cyclization reactions that create the core structure.
  • Substitution reactions: The introduction of an isopropyl group and other functional groups to achieve the desired herbicidal properties.
  • Purification: Techniques such as crystallization and chromatography are employed to isolate pure bentazone from reaction mixtures .

Bentazone's primary application is as a herbicide in agriculture. It is effective against a range of annual broadleaf weeds and sedges, making it valuable in crop production systems where these weeds pose significant competition for resources. Its selective action allows for its use in various crops without adversely affecting the yield of the desired plants . Additionally, bentazone is utilized in research settings to study plant physiology and herbicide resistance mechanisms.

Research on bentazone interactions indicates that it can form complexes with organic matter in soil, influencing its mobility and bioavailability. Studies have shown that bentazone can interact with humic substances through oxidative coupling reactions facilitated by enzymes like laccase and peroxidase . These interactions can affect its persistence in soil and potential leaching into groundwater, raising environmental concerns regarding its use.

Several compounds share structural or functional similarities with bentazone. Below are some notable examples:

Compound NameChemical StructureUnique Features
BromoxynilC8H7BrN2O3A contact herbicide effective against broadleaf weeds; metabolized differently than bentazone.
ImazethapyrC17H19N3O5SAn imidazolinone herbicide that inhibits acetolactate synthase; broader spectrum than bentazone.
MetolachlorC15H20ClNA pre-emergence herbicide targeting grasses; different mechanism of action compared to bentazone.
SulfentrazoneC13H12F3N5O4SA triazolinone herbicide effective against a wide range of weeds; distinct chemical behavior.

Bentazone's unique characteristics lie in its specific mode of action targeting photosynthesis and its selective efficacy against certain weed types while being less reactive than many other herbicides . This makes it particularly valuable in integrated weed management strategies where selectivity is crucial for crop safety.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

COLOURLESS-TO-WHITE CRYSTALLINE POWDER.

Color/Form

Colorless crystals; tech. is an ochre-yellow solid [
White, crystalline powde

XLogP3

2.8

Exact Mass

240.0569

Density

1.41 at 20 °C

LogP

2.34 (LogP)
log Kow = 2.34
-0.46

Odor

Odorless

Appearance

Solid powder

Melting Point

138.0 °C
139.7 °C
137-139 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

R4S7ZGZ9CT

Related CAS

50723-80-3 (hydrochloride salt)

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

IDENTIFICATION: Bentazon is a white, crystalline powder. It is odorless. It is moderately soluble in water. USE: Bentazon is used as an agricultural herbicide. EXPOSURE: Workers that use bentazon may breathe in mists or have direct skin contact. The general population is not likely to be exposed to bentazon because very few consumer products contain this herbicide. However, exposure may occur through contact with contaminated well water used for crop irrigation. Bentazon released to air will be in or on particles that eventually fall to the ground. It will be broken down by sunlight. It will not move into air from moist soil and water surfaces. It is expected to move through soil. It will be broken down by microorganisms under certain conditions, and is not expected to build up in fish. RISK: Severe eye and mucous membrane irritation was reported in workers exposed to bentazon. Sweating, fever, nausea, vomiting, bloody stools were reported in a worker accidently sprayed with bentazon. Multiorgan failure and death ensued. Another exposed worker suffered vomiting, sweating, fever, muscle rigidity and liver damage. Bentazon is a slight eye irritant and a minimal skin irritant in laboratory animals. Allergic skin reactions have been reported following repeated skin exposure. Damage to the intestines, liver, kidney, testes, and pancreas, anemia, altered blood clotting, blood clots in the lung, decreased body weight, diarrhea, decreased activity, and dehydration were observed in laboratory animals exposed to moderate-to-high dietary doses over time. Some animals developed hemorrhages in multiple organs and died. Increased abortion and fetal death and decreased weight and delayed bone development in surviving offspring were observed in laboratory animals exposed to high doses of bentazon before and/or during pregnancy. No evidence of infertility was observed. Bentazon did not cause cancer in laboratory animals following lifetime dietary exposure. The U.S. EPA IRIS program determined that bentazon is not likely to be carcinogenic to humans based on evidence of non-carcinogenicity in animal studies. The potential for bentazon to cause cancer in humans has not been assessed by the International Agency for Research on Cancer or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

MeSH Pharmacological Classification

Herbicides

Mechanism of Action

Inhibition of photosynthesis at photosystem II.

Vapor Pressure

3.45e-06 mmHg
4.05X10-8 mm Hg at 20 °C
Vapor pressure, Pa at 20 °C:

Pictograms

Irritant

Irritant

Other CAS

25057-89-0

Associated Chemicals

Bentazone-sodium; 50723-80-3

Wikipedia

Bentazone

Use Classification

Agrochemicals -> Herbicides
Pharmaceuticals
Herbicides
Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

Bentazone can be made by reaction of methylanthralinate with isopropylsulfamoyl chloride.
... Made by the reaction of anthranilic acid with isopropylsulfamoyl chloride to give N-(isopropylsulfamoyl) anthranilic acid which is then cyclized with phosgene to give bentazon .
Preparation: A. Zeidler et al., South Africa patent 6705164; eidem, United States of America patent 3708277 (1968, 1973 both to BASF).

General Manufacturing Information

1H-2,1,3-Benzothiadiazin-4(3H)-one, 3-(1-methylethyl)-, 2,2-dioxide: ACTIVE
The WHO Recommended Classification of Pesticides by Hazard identifies bentazone (technical grade) as Class II: moderately hazardous; Main Use: herbicide.

Analytic Laboratory Methods

Method: USGS-NWQL O-2060-01; Procedure: high performance liquid chromatography-mass spectrometry; Analyte: bentazon; Matrix: water; Detection Limit: 0.0055 ug/L.
Method: USGS-NWQL O-1131-95; Procedure: high performance liquid chromatography; Analyte: bentazon; Matrix: natural water; Detection Limit: 0.014 ug/L.
Method: EPA-TSC/NERL 515.1; Procedure: gas chromatography with an electron capture detector; Analyte: bentazon; Matrix: ground water and finished drinking water; Detection Limit: 0.11 ug/L.
Method: EPA-RCA 8151A; Procedure: gas chromatography with an electron capture detector; Analyte: bentazon; Matrix: water, soil, and waste samples; Detection Limit: 0.2 ug/L.
For more Analytic Laboratory Methods (Complete) data for Bentazon (17 total), please visit the HSDB record page.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Interactions

Maize black Mexican sweet cell suspension cultures were used to study the effects of various cytochrome p450 monooxygenase inhibitors on the uptake and metabolism of the herbicide bentazon. Maize cells rapidly absorbed bentazon and metabolized it via aryl hydroxylation and glycosylation to a glycosyl conjugate of 6-hydroxybentazon. Maize black Mexican sweet cells accumulated bentazon to levels approximately 20 fold greater than those in the external medium. When maize black Mexican sweet cells were incubated in an external medium containing 25 uM bentazon, the formation of the glycosyl conjugate (ca 2 nmol/min/g fresh wt) was rate limited by aryl hydroxylation. Tetcyclacis, a plant growth retardant, phenylhydrazine, a mechanism based cytochrome p450 inhibitor, and piperonyl butoxide, an insecticide synergist, inhibited bentazon metabolism with I50 values of approximately 0.1, 1.0, and 1.0 uM, respectively. Other mechanism based cytochrome p450 inhibitors, 3(2,4-dichlorophenoxy)-1-propyne and aminobenzotriazole, also inhibited bentazon metabolism but were less effective. The results obtained with selected inhibitors are consistent with the hypothesis that aryl hydroxylation of bentazon is catalyzed by a cytochrome p450 monooxygenase.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

Photocatalytic removal of bentazon by copper doped zinc oxide nanorods: Reaction pathways and toxicity studies

Mitra Gholami, Ahmad Jonidi-Jafari, Mahdi Farzadkia, Ali Esrafili, Kazem Godini, Mehdi Shirzad-Siboni
PMID: 34102467   DOI: 10.1016/j.jenvman.2021.112962

Abstract

In this study, bentazon herbicide was degraded photocatalytically by copper doped zinc oxide nanorods fabricated by using a facile co-precipitation method. The crystal structure, morphology, surface composition, functional groups on the surface and valence state of the nanorods were investigated by XRD, SEM-EDX, FTIR, and XPS material characterization techniques. Environmental parameters including solution pH, catalyst dose, bentazon concentration, purging gases, H
O
content, organic compound type and reusability affecting the rate of photocatalytic degradation of bentazon were evaluated. Under the optimal conditions, [Bentazon]
= 20 mg L
, Cu-ZnO loading = 0.5 g L
, H
O
= 2 mM, pH = 7 and in the presence of oxygen gas, 100% of the herbicide was removed within 60 min. By raising bentazon concentration (10-50 mg L
), k
decreased to values between 0.14 and 0.006 min
and the calculated electrical energy per order (E
) increased from 38.16 to 727.27 (kWh m
), respectively. The degradation removal of the herbicide using the UV/Cu-ZnO method (98.28%) was higher than that of the UV/ZnO method (32.14%) process. Interestingly, the photocatalytic performances in the first and fifth reuse cycles during catalyst recyclability tests were found to be similar. Generally, the efficacy of the method in the decomposition of bentazon in drinking water (78.95%) and actual sewage (46.77%) declined because of the presence of other anions due to their role as a scavenger of photogenerated reactive species. Intermediate products in the photocatalytic degradation of bentazon identified by gas chromatography/mass spectrometry (GC/MS) analysis were 2-amino-N-isopropyl-benzamide, 2-amino-benzoic acid, N-isopropyl-2-nitro-benzamide, and acids such as pentenedioic acid, oxalic acid and propenoic acid. Furthermore, the main mechanism for the photocatalytic removal of bentazon was determined to be via attack by hydroxyl radicals (
OH). The results of toxicity in the photocatalytic removal of bentazon by D. magna showed LC
and toxicity unit (TU) 48 h equal to 46.10 and 9.56 vol percent.


Remediation of bentazone contaminated water by Trametes versicolor: Characterization, identification of transformation products, and implementation in a trickle-bed reactor under non-sterile conditions

Manuel García-Vara, Kaidi Hu, Cristina Postigo, Lluc Olmo, Gloria Caminal, Montserrat Sarrà, Miren López de Alda
PMID: 33243640   DOI: 10.1016/j.jhazmat.2020.124476

Abstract

Bentazone, an herbicide widely applied in rice and cereal crops, is widespread in the aquatic environment. This study evaluated the capacity of Trametes versicolor to remove bentazone from water. The fungus was able to completely remove bentazone after three days at Erlenmeyer-scale incubation. Both laccase and cytochrome P450 enzymatic systems were involved in bentazone degradation. A total of 19 transformation products (TPs) were identified to be formed during the process. The reactions involved in their formation included hydroxylations, oxidations, methylations, N-nitrosation, and dimerization. A laccase mediated radical mechanism was proposed for TP formation. In light of the results obtained at the Erlenmeyer scale, a trickle-bed reactor with T. versicolor immobilized on pine wood chips was set up to evaluate its stability during bentazone removal under non-sterile conditions. After 30 days of sequencing batch operation, an average bentazone removal of 48% was obtained, with a considerable contribution of adsorption onto the lignocellulosic support material. Bacterial contamination, which is the bottleneck in the implementation of fungal bioreactors, was successfully addressed by this particular system according to its maintained performance. This research is a pioneering step forward to the implementation of fungal bioremediation on a real scale.


Layered platforms of Ti

María F Silva Barni, Lucila I Doumic, Raúl A Procaccini, María A Ayude, Hernán E Romeo
PMID: 32883479   DOI: 10.1016/j.jenvman.2020.110403

Abstract

In this study, we prepared Ti
O
porous electrodes with continuous layered structures characterized by different layer-to-layer distance (from 2 to 10 μm) but the same total void fraction (88-90%), to modulate the electrodes' permeability and the volumetric electrochemical surface area (from 90 to 840 cm
cm
). These platforms were evaluated as anodes in the electro-oxidation (EO) of bentazon in a three-electrode cell under galvanostatic conditions, operated both in traditional batch (TB) or batch recycle flow-through (BRFT) modes. The performance was significantly enhanced when the liquid was recirculated through the lamellar structure of the electrodes. In BRFT mode, the electrode interlayer gap was found to be a key factor to control the bentazon and total organic carbon (TOC) conversions. For the best conditions evaluated (BRFT, 10 μm-interlayered Ti
O
electrodes with a volumetric surface area of 90 cm
cm
), the effect of the applied current (1 or 3 mA) and liquid flow rate (10, 12 or 14 mL. min
) was investigated. Specific energy consumption (SEC) values were estimated to reveal the performance of each of the EO treatments from an energetic point of view. The use of 10 μm-interlayered Ti
O
electrodes at 1 mA in BRFT mode at a flow rate of 14 mL min
showed the best results, yielding 85% bentazon removal, 57% mineralization and SEC values of 0.006 kWh.g
after 6 h of treatment. This contribution highlights the use of layered Ti
O
electrodes as a promising strategy for intensifying EO processes, pointing to a trade-off between the accessibility to the internal electrode structure and the volumetric electrode surface area to enhance the contact between the target molecules and the hydroxyl radicals physisorbed on the electrode surface, while minimizing simultaneously the energy requirements.


Comparative effect of tenuazonic acid, diuron, bentazone, dibromothymoquinone and methyl viologen on the kinetics of Chl a fluorescence rise OJIP and the MR

Yanjing Guo, Yuping Lu, Vasilij Goltsev, Reto Jörg Strasser, Hazem M Kalaji, He Wang, Xiaoxiong Wang, Shiguo Chen, Sheng Qiang
PMID: 32906020   DOI: 10.1016/j.plaphy.2020.08.044

Abstract

In this study, the comparative effect of TeA, DCMU, bentazone, DBMIB and MV on prompt fluorescence and the MR
signal was simultaneously analyzed to provide an insight into how to elucidate their precise influence on Ageratina adenophora photosystems. The herbicides that interrupt electron transport beyond Q
, such as TeA, DCMU and bentazone, mainly increased the J-step level of fluorescence rise kinetics as a result of accumulation of Q
, but showed differences in detail. The IP phase disappeared in the presence of DCMU and bentazone with a significant increase in F
value. TeA treatment retained the IP phase with lowering F
. As an inhibitor of plastoquinone re-oxidation, DBMIB increased the I-step (IP phase almost unnoticable) without changing F
and F
values. MV blocking PSI electron transfer through intercepting electrons from the FeS clusters suppressed the IP phase by decreasing the P level. Considering the W
kinetics, TeA and DBMIB also affected PSI activity. After DCMU and MV treatment, the major change in the MR
kinetics was the loss of the slow phase due to the complete prevention of electron movement from PSII to re-reduce PC
and P
. TeA, bentazone and DBMIB clearly suppressed the MR
slow phase and decreased the re-reduction rate of PC
and P
(V
), significantly. However, there were still parts of electrons being donated to PC
and P
, showing a smaller slow phase and PC
and P
re-reduction rate. Additionally, TeA and DBMIB also somewhat declined the fast phase and PC and P
oxidation rate (V
).


Adsorption of bentazone in the profiles of mineral soils with low organic matter content

Tadeusz Paszko, Joanna Matysiak, Daniel Kamiński, Sylwia Pasieczna-Patkowska, Miłosz Huber, Beata Król
PMID: 33264340   DOI: 10.1371/journal.pone.0242980

Abstract

The current laboratory adsorption study aimed at determination of the values of adsorption distribution coefficient (Kd) of bentazone in the profiles of Arenosols, Luvisols, and Cambisols, which are the most common arable mineral soils in Poland. The study attempted to identify the soil components that bind bentazone and the principal adsorption mechanisms of this compound as well as create a model capable of predicting its adsorption in soils. The Kd values determined in batch experiments after 24 h of shaking were very low, and ranged from 0.05 to 0.30 mL/g for the Ap horizon and 0 to 0.07 mL/g for subsoils. The results indicated that the anionic form of bentazone was adsorbed on organic matter, while in acidic soils the neutral form of bentazone was adsorbed on organic matter and sand. The detailed analyses of mineralogical composition revealed that the principal mineral that was responsible for the adsorption of bentazone was quartz, which content was strongly positively correlated with the sand fraction. In soils with pH < 5 and an organic carbon content of < 0.35%, quartz exhibited much greater affinity for the neutral bentazone form than organic matter. Fourier transform infrared photoacoustic spectroscopy analyses supported by computational methods have shown the most probable mechanisms behind the adsorption of bentazone on quartz. The created model, assuming the adsorption of bentazone on organic matter and on sand and using the spectrophotometrically determined dissociation constant of bentazone, very well explained the Kd variance in the 81 examined soils, while correctly predicting the adsorption based on soil properties described in the published data.


Oxidative degradation and mineralization of bentazone from water

Marija V Pergal, Igor D Kodranov, Miodrag M Pergal, Viacheslav V Avdin, Dragan D Manojlović
PMID: 32880524   DOI: 10.1080/03601234.2020.1816091

Abstract

Bentazone degradation efficiency and mineralization in water solutions using chlorine dioxide treatment were evaluated. Double distilled water and a river water sample spiked with bentazone were studied and compared after chlorine dioxide treatment. Degradation efficiency was determined using high-performance liquid chromatography (HPLC).
toxicity testing and total organic carbon (TOC) analysis were used to ascertain the toxicity of the degraded solutions and mineralization degree. Bentazone degradation products were identified using gas chromatography with a triple quadrupole mass detector (GC-MS-MS). A simple mechanistic scheme for oxidative degradation of bentazone was proposed based on the degradation products that were identified. Decrease in
mortality, high degradation efficiency and partial bentazone mineralization were achieved by waters containing bentazone degradation products, which indicate the formation of less toxic compounds than the parent bentazone and effective removal of bentazone from the waters. Bentazone degraded into four main degradation products. Humic acid from Sava River water influenced bentazone degradation, resulting in a lower degradation efficiency in this matrix (about 10% lower than in distilled water). Chlorine dioxide treatment of water to degrade bentazone is efficient and offers a novel approach in the development of new technology for removal of this herbicide from contaminated water.


Neonicotinoids, fipronil, chlorpyrifos, carbendazim, chlorotriazines, chlorophenoxy herbicides, bentazon, and selected pesticide transformation products in surface water and drinking water from northern Vietnam

Yanjian Wan, Tri Manh Tran, Vinh Thi Nguyen, Aizhen Wang, Jiawei Wang, Kurunthachalam Kannan
PMID: 32841807   DOI: 10.1016/j.scitotenv.2020.141507

Abstract

Studies on the occurrence of emerging pesticides in surface and drinking water in Vietnam are limited. In this study, lake water (n = 7), river water (n = 1), tap water (n = 46), and bottled water (n = 3) collected from Hanoi and other four provinces in northern Vietnam were analyzed for selected pesticides (including insecticides such as neonicotinoids, fipronil, and chlorpyrifos; fungicide carbendazim; herbicides such as atrazine, terbuthylazine, simazine, 2,4-dichlorophenoxyacetic acid, 2-methyl-4-chlorophenoxyacetic acid, and bentazon) and some of their degradates by liquid chromatography-tandem mass spectrometry. Carbendazim (median: 86.7 ng/L) and triazines (49.3 ng/L) were the major pesticides found in lake water samples, followed by neonicotinoids and their degradation products (15.1 ng/L), chlorpyrifos and its degradate (13.4 ng/L), fipronil and its degradates (3.76 ng/L), chlorophenoxy acid herbicides (2.10 ng/L), and bentazon (0.62 ng/L). Triazines (164 ng/L) were the major pesticides in river water. Higher concentrations (median: 39.3 ng/L; range: 1.20-127) of selected pesticides were found in tap water from Hanoi than those from four other provinces studied (5.49 ng/L; 4.73-66.8 ng/L). Bottled water samples collected from Hanoi contained lower concentrations of pesticide residues (median: 3.54 ng/L, range: 2.18-8.09) than those of tap water samples. The calculated risks from pesticide exposure through ingestion of tap water by the general populations were low. However, fipronil concentrations in lake water exceeded the benchmark value recommended for freshwater in the United States or the Netherlands. Degradation of acetamiprid into desmethyl-acetamiprid was found in lake water.


Identification of a cytochrome P450 hydroxylase, CYP81E22, as a causative gene for the high sensitivity of soybean to herbicide bentazon

Shin Kato, Yuko Yokota, Rintaro Suzuki, Yukiko Fujisawa, Takashi Sayama, Akito Kaga, Toyoaki Anai, Kunihiko Komatsu, Nobuhiko Oki, Akio Kikuchi, Masao Ishimoto
PMID: 32200415   DOI: 10.1007/s00122-020-03580-6

Abstract

A frame shift invoked by a single-base deletion in the gene encoding a cytochrome P450 hydroxylase, CYP81E22, causes the loss of bentazon detoxification function in soybean. Bentazon is an effective herbicide in soybean cultivation applied at post-emergence stages for control of several broadleaf weeds. However, some soybean cultivars are highly sensitive to bentazon and are killed upon application. In this study, the gene related to the high sensitivity of soybean cultivars to bentazon was mapped to chromosome 16, and its location was narrowed down to a 257-kb region where three cytochrome P450 genes were located. In these genes, a single-base deletion of cytosine was detected in the coding region of Glyma.16G149300, CYP81E22, at + 1465 bp downstream from the translation start codon, leading to a frame shift in the open reading frame and creating a premature stop codon. This stop codon resulted in the loss of more than half of the P450, and consequently, the remaining molecule failed to form a functioning protein. This single-base deletion was common among the highly sensitive cultivars screened from the soybean mini-core collection and other previously reported highly sensitive cultivars. Furthermore, we screened plant lines from the targeting-induced local lesions in genomes library of the soybean cultivar Enrei based on a modelled 3D structure of CYP81E22. The lines with mutations in Glyma.16G149300 were highly sensitive to bentazon, which provides strong evidence that Glyma.16G149300 is the gene responsible for high sensitivity to bentazon.


Geographical and temporal assessment of the photochemical decontamination potential of river waters from agrochemicals: A first application to the Piedmont region (NW Italy)

Luca Carena, Silvia Comis, Davide Vione
PMID: 32841874   DOI: 10.1016/j.chemosphere.2020.127921

Abstract

This work shows the potential of using photochemical modelling to assess the river-water ability to photodegrade agrochemicals on a geographic and temporal scale. The case of flowing water requires different data treatment compared to more stationary water bodies (e.g., lakes), but it could allow for the identification of particularly vulnerable environments. Five pesticides were considered here, and the photodegradation rate followed the order bentazon > isoproturon > dimethomorph ∼ chlortoluron > atrazine. The modelled photodegradation kinetics was particularly fast in the river Po, which receives significant input of agricultural nitrate from groundwater and features higher steady-state [
OH] than most other rivers in the region. The fact that the Po eventually collects all river waters in Piedmont is positive, from the point of view of comprehensive photodegradation of pesticides. However, this paradoxical situation of agricultural pollution (nitrate) helping fight pollution from the same source (pesticides) has two important limitations: (i) when compared to the parent compounds, some intermediates deriving from
OH reactions are either more harmful (N-formyl derivatives of phenylureas), or about as harmful (desethyl atrazine); (ii) banned atrazine is no longer sprayed over fields during the plant growth season, but it reaches surface waters from legacy groundwater inputs. The latter are operational also during winter, when photochemistry is least active. Therefore, photochemistry might not ensure considerable attenuation of atrazine during wintertime. Overall, bentazon would be the safest among the studied pesticides because of fast degradation by direct photolysis, and of low ecotoxicological impact of its phototransformation intermediates.


Amyloid Fibrils Aerogel for Sustainable Removal of Organic Contaminants from Water

Mohammad Peydayesh, Meret Kim Suter, Sreenath Bolisetty, Samy Boulos, Stephan Handschin, Laura Nyström, Raffaele Mezzenga
PMID: 32026524   DOI: 10.1002/adma.201907932

Abstract

Water contamination by organic pollutants is ubiquitous and hence a global concern due to detrimental effects on the environment and human health. Here, it is demonstrated that amyloid fibrils aerogels are ideal adsorbers for removing organic pollutants from water. To this end, amyloid fibrils prepared from β-lactoglobulin, the major constituent of milk whey protein, are used as building blocks for the fabrication of the aerogels. The adsorption of Bentazone, Bisphenol A, and Ibuprofen, as model pollutants, is evaluated under quasi-static conditions, without use of energy or pressure. Through adsorption by amyloid fibrils aerogel, excellent removal efficiencies of 92%, 78%, and 98% are demonstrated for Bentazone, Bisphenol A, and Ibuprofen, respectively. Furthermore, the maximum adsorption capacity of amyloid fibrils aerogel for Bentazone, Bisphenol A, and Ibuprofen is 54.2, 50.6, and 69.6 mg g
, respectively. To shed light on the adsorption equilibrium process, adsorption isotherms, binding constants, saturation limits, and the effect of pH are evaluated. Finally, the regeneration of the aerogel over three consecutive cycles is studied, exhibiting high reusability with no significant changes in its removal performance. These results point at amyloid fibrils aerogels as a sustainable, efficient, and inexpensive technology for alleviating the ubiquitous water contamination by organic pollutants.


Explore Compound Types